molecular formula C3H5LiO4 B6331198 Lithium pyruvate monohydrate CAS No. 66903-80-8

Lithium pyruvate monohydrate

Cat. No.: B6331198
CAS No.: 66903-80-8
M. Wt: 112.0 g/mol
InChI Key: IBQSQDYKAIHFNA-UHFFFAOYSA-M
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Description

Lithium pyruvate monohydrate is a chemical compound with the molecular formula C3H3O3Li•H2O. It is a lithium salt of pyruvic acid and is often used in various scientific research applications due to its unique properties. Pyruvates are α-keto acids, which are important metabolites in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium pyruvate monohydrate can be synthesized through the reaction of pyruvic acid with lithium hydroxide in an aqueous solution. The reaction typically proceeds as follows:

CH3COCOOH+LiOHCH3COCOOLi+H2O\text{CH}_3\text{COCOOH} + \text{LiOH} \rightarrow \text{CH}_3\text{COCOOLi} + \text{H}_2\text{O} CH3​COCOOH+LiOH→CH3​COCOOLi+H2​O

The resulting lithium pyruvate is then crystallized from the solution to obtain the monohydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium pyruvate monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.

    Reduction: It can be reduced to form lactic acid.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Oxidation: Acetic acid (CH3COOH) and carbon dioxide (CO2).

    Reduction: Lactic acid (CH3CH(OH)COOH).

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Lithium pyruvate monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.

    Medicine: Investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of lithium pyruvate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, it can influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes. For example, it can modulate the activity of pyruvate dehydrogenase, an enzyme involved in the conversion of pyruvate to acetyl-CoA, a key intermediate in cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    Sodium pyruvate: Sodium salt of pyruvic acid, commonly used in cell culture media.

    Potassium pyruvate: Potassium salt of pyruvic acid, used in similar applications as sodium pyruvate.

Uniqueness

Lithium pyruvate monohydrate is unique due to the presence of lithium, which imparts distinct properties compared to other pyruvate salts. Lithium ions can influence various biological processes, making this compound a valuable compound in both research and potential therapeutic applications.

Properties

IUPAC Name

lithium;2-oxopropanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Li.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQSQDYKAIHFNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)C(=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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